Peanut agglutinin precursor is a carbohydrate-binding protein derived from the peanut plant, Arachis hypogaea. This protein is classified as a lectin and is notable for its ability to bind specifically to certain carbohydrate structures, particularly those containing galactose. Peanut agglutinin accounts for approximately 0.15% of the peanut's weight and is recognized for its stability against cooking and digestion, allowing it to retain biological activity even after processing .
Peanut agglutinin is sourced from the seeds of the peanut plant, which belongs to the legume family. It is classified as a lectin due to its ability to bind carbohydrates, specifically galactose-terminated glycans. This binding property makes it an important tool in various biochemical applications, including cell adhesion studies and the isolation of specific cell types .
The synthesis of peanut agglutinin involves several steps:
Peanut agglutinin is synthesized as a single polypeptide chain with a molecular weight of approximately 49 kDa. It contains high mannose core oligosaccharides that contribute to its stability and binding characteristics .
Peanut agglutinin has a compact globular structure that facilitates its interaction with carbohydrates. The protein's structure includes multiple binding sites that allow it to interact with different glycan structures, particularly those terminating in galactose. Structural studies have shown that peanut agglutinin can form complexes with various carbohydrate ligands, enhancing its functionality in biological systems .
The molecular structure of peanut agglutinin has been studied using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, providing insights into its binding mechanisms and interactions with carbohydrates .
Peanut agglutinin participates in several biochemical reactions:
The mechanism of action of peanut agglutinin primarily revolves around its ability to bind to specific carbohydrate structures on cell surfaces:
Studies have demonstrated that concentrations of peanut agglutinin in the blood can reach up to 5 µg per milliliter shortly after peanut consumption, indicating its rapid systemic availability and potential biological effects following dietary intake .
Peanut agglutinin has several applications in scientific research:
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